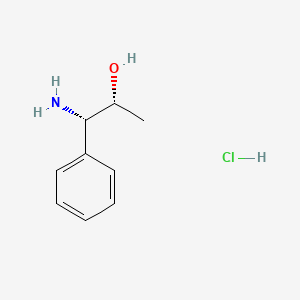

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

概要

説明

“(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride” is also known as “(1S,2R)-(+)-Ephedrine hydrochloride”. It is a significant component in asymmetric synthesis and is commonly used as a key component in the preparation of heterocyclic compounds . It is also used as reagents, catalytic substances, or ligands for the synthesis of aryl/heteroaryl derivatives and organometallic complexes .

Synthesis Analysis

Chemoenzymatic strategies, which combine enzymatic and synthetic transformations, have increasingly made an impact in the synthesis of bioactive natural products, pharmaceutical components, and other valuable molecules . For instance, asymmetric synthesis of (1R,2S)- and (1S,2R)-1-amino-cis-3-azabicyclo [4.4.0]decan-2,4-diones has been achieved .

Molecular Structure Analysis

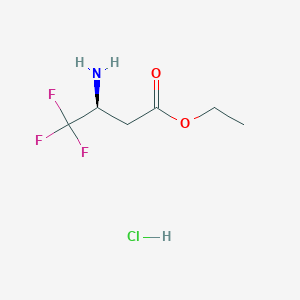

The molecular structure of “this compound” is represented by the linear formula: C6H5CH [CH (NHCH3)CH3]OH · HCl . Its molecular weight is 201.69 .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the search results. However, chemoenzymatic approaches have been used in structure–activity relationship (SAR) studies of bioactive natural products by using enzymatic reactions in either the early-stage construction of key building blocks or the late-stage modification of key intermediates .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 201.69 . It forms crystals and has an optical activity of [α]23/D +34.3°, c = 5 in H2O . Its melting point is 218-220 °C (lit.) .

科学的研究の応用

Membrane Stabilizing Properties

Hydrochlorides of aminopropanol compounds, including (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, have been studied for their biological activities. One significant finding is their ability to stabilize cell membranes. Although these compounds do not exhibit significant antioxidant or antiradical activity, they demonstrate a pronounced anti-hemolytic effect on erythrocyte oxidative stress models. It's suggested that these hydrochlorides interact with certain structural components of cell membranes, contributing to their membrane-stabilizing effect (Malakyan et al., 2010).

Uterine Relaxant Activity

In another area of research, substituted p-hydroxyphenylethanolamines, structurally related to this compound, have been synthesized and evaluated for their uterine relaxant activity. These compounds have shown potent in vitro activity and significantly delayed the onset of labor in pregnant rats. They also exhibited higher cyclic adenosine monophosphate (cAMP) releasing potential compared to isoxsuprine hydrochloride, pointing towards their potential application in obstetrics (Viswanathan & Chaudhari, 2006).

Antitumor Activity

A series of tertiary aminoalkanol hydrochlorides, including this compound derivatives, have been synthesized and tested for their biological properties. Notably, they have been evaluated for antitumor activity. The structural confirmation and potential biological activity of these compounds suggest promising avenues for cancer treatment research (Isakhanyan et al., 2016).

作用機序

Target of Action

The primary target of (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is the Beta-2 adrenergic receptor . This receptor is located at sympathetic neuroeffector junctions of many organs, including the uterus .

Mode of Action

This compound, also known as Ritodrine, is a beta-2 adrenergic agonist . It binds to beta-2 adrenergic receptors on the outer membrane of myometrial cells, activating adenyl cyclase to increase the level of cAMP . This increase in cAMP leads to a decrease in intracellular calcium, resulting in a decrease of uterine contractions .

Biochemical Pathways

The activation of the Beta-2 adrenergic receptor by this compound leads to a cascade of events in the adrenergic signaling pathway . The decrease in intracellular calcium concentration leads to the relaxation of uterine smooth muscle, thereby decreasing premature uterine contractions .

Pharmacokinetics

It is known that the peak plasma concentration of the compound is attained at around 35 hours after oral administration . The compound is rapidly excreted in urine, with approximately 93% of the dose being excreted .

Result of Action

The primary result of the action of this compound is the decrease in premature uterine contractions . This is achieved through the compound’s interaction with the Beta-2 adrenergic receptor and the subsequent decrease in intracellular calcium .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds in the body can affect the compound’s absorption, distribution, metabolism, and excretion . .

Safety and Hazards

“(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride” has been classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . This indicates that it may be harmful if swallowed .

将来の方向性

The future directions for “(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride” are not explicitly mentioned in the search results. However, chemoenzymatic strategies are becoming increasingly popular in the synthesis of complex molecules, and this could potentially influence future research and applications of this compound .

特性

IUPAC Name |

(1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-PRCZDLBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88784-89-8 | |

| Record name | beta-Amino-alpha-methylphenethyl alcohol hydrochloride, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL HYDROCHLORIDE, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PO8S78PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

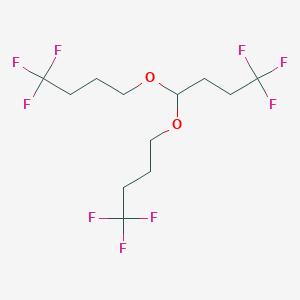

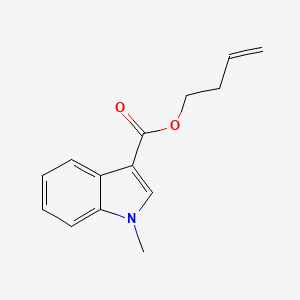

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。